N-methyl-2-phenylcyclopentan-1-amine
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Overview
Description
N-methyl-2-phenylcyclopentan-1-amine: is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a derivative of cyclopentanamine, where a phenyl group is attached to the second carbon of the cyclopentane ring, and a methyl group is attached to the nitrogen atom. This compound is known for its unique structure, which imparts specific chemical and physical properties.
Mechanism of Action
Target of Action
The primary targets of N-methyl-2-phenylcyclopentan-1-amine are currently unknown. This compound is structurally similar to certain psychostimulant drugs , suggesting it may interact with similar targets, such as monoamine transporters or receptors.
Mode of Action
If it acts similarly to related psychostimulants, it may increase the levels of certain neurotransmitters in the brain by inhibiting their reuptake or stimulating their release . This could result in enhanced neurotransmission and changes in neuronal activity.
Biochemical Pathways
The biochemical pathways affected by this compound are not well defined. If it acts on monoamine transporters or receptors, it could potentially affect pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play key roles in various physiological processes, including mood regulation, alertness, and motor control .
Result of Action
If it acts as a psychostimulant, it could potentially enhance neurotransmission and alter neuronal activity, leading to changes in mood, alertness, and other physiological processes . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other substances that could interact with the compound. External factors, such as storage conditions, could also affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
It is known that secondary amines like N-methyl-2-phenylcyclopentan-1-amine can undergo N-hydroxylation to form secondary hydroxylamines . This reaction is mediated by cytochrome P450 enzymes . The secondary hydroxylamines can then form metabolic-intermediate complexes .
Cellular Effects
It is known that secondary amines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that secondary amines can form secondary hydroxylamines through N-hydroxylation, a process mediated by cytochrome P450 enzymes . These secondary hydroxylamines can then form metabolic-intermediate complexes .
Metabolic Pathways
It is known that secondary amines can undergo N-hydroxylation to form secondary hydroxylamines, a process mediated by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-phenylcyclopentan-1-amine typically involves the reductive amination of 2-phenylcyclopentanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-phenylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-methyl-2-phenylcyclopentylamine.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: N-methyl-2-phenylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound to investigate the interactions of amines with biological targets .
Medicine: It is explored for its pharmacological properties and its ability to interact with specific receptors in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Comparison with Similar Compounds
2-Phenylcyclopentan-1-amine: A homolog of N-methyl-2-phenylcyclopentan-1-amine, differing by the absence of the methyl group on the nitrogen atom.
Cyclopentamine: Another related compound with a similar cyclopentane ring structure but different substituents.
Tranylcypromine: A homolog containing an expanded alicyclic ring that is two methylene units larger.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-phenylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNXKJFTDTWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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